Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-({[3-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a combination of methoxy, thiophene, morpholine, and benzoate groups
Preparation Methods
The synthesis of METHYL 5-({[3-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of nitriles and amides . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 5-({[3-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Scientific Research Applications
METHYL 5-({[3-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-({[3-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar compounds to METHYL 5-({[3-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE include:
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of METHYL 5-({[3-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its combination of methoxy, thiophene, morpholine, and benzoate groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H28N2O5S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
methyl 5-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C25H28N2O5S/c1-29-24-14-18(5-8-23(24)32-17-20-4-3-13-33-20)16-26-19-6-7-22(21(15-19)25(28)30-2)27-9-11-31-12-10-27/h3-8,13-15,26H,9-12,16-17H2,1-2H3 |
InChI Key |
NRMDNFKDEPVYNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.